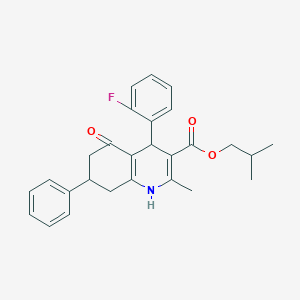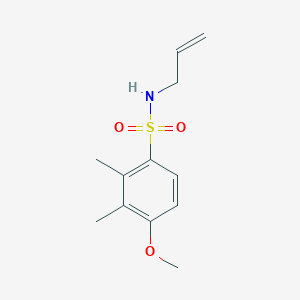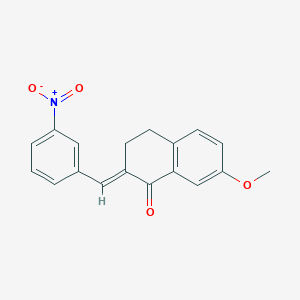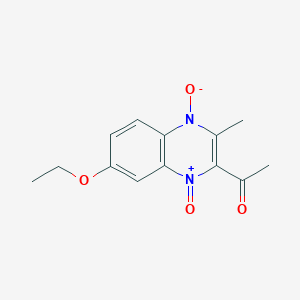![molecular formula C21H29N3O2S B4955038 N'-{[1-(4-biphenylylmethyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B4955038.png)
N'-{[1-(4-biphenylylmethyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(4-biphenylylmethyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide, commonly known as BMS-986001, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of drugs known as sulfamides and has shown promising results in preclinical studies.
Mécanisme D'action
BMS-986001 acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of various physiological processes, including pain, anxiety, and inflammation. By modulating the activity of this receptor, BMS-986001 can regulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
BMS-986001 has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce pain and inflammation by modulating the activity of mGluR5. It can also improve mood and reduce anxiety in animal models. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMS-986001 is its specificity for mGluR5. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of BMS-986001 is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on BMS-986001. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of addiction and substance abuse. Additionally, further studies are needed to fully understand the mechanism of action of BMS-986001 and its potential therapeutic applications.
Conclusion:
BMS-986001 is a small molecule drug that has shown promising results in preclinical studies for its potential use in the treatment of various diseases. Its specificity for mGluR5 makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the potential therapeutic applications of BMS-986001.
Méthodes De Synthèse
The synthesis of BMS-986001 involves several steps, starting with the reaction of 4-biphenylmethanol with 1-chloromethyl-4-piperidinol to form the intermediate compound. This intermediate is then treated with dimethylsulfamide to yield the final product, BMS-986001. The synthesis method has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
BMS-986001 has been studied extensively in preclinical models for its potential use in the treatment of various diseases. It has shown promising results in animal models of neuropathic pain, depression, and anxiety. It has also been studied for its potential use in the treatment of inflammation and autoimmune diseases.
Propriétés
IUPAC Name |
3-[(dimethylsulfamoylamino)methyl]-1-[(4-phenylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-23(2)27(25,26)22-15-19-7-6-14-24(17-19)16-18-10-12-21(13-11-18)20-8-4-3-5-9-20/h3-5,8-13,19,22H,6-7,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZPVDMIPVWMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1CCCN(C1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4955010.png)
![N-(dicyclopropylmethyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4955019.png)
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4955031.png)
![4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)furo[3,2-c]pyridine](/img/structure/B4955032.png)

![N,N-dimethyl-4-oxo-4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)butanamide](/img/structure/B4955053.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)acetamide](/img/structure/B4955055.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(4-phenoxyphenyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4955061.png)